N-(2-bromo-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyrazine and an aldehyde or ketone.
Substitution reactions: The final step involves the substitution of the brominated intermediate with 4-methylphenylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways that are affected by the compound’s activity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine
- N-(2-fluoro-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine
Uniqueness
N-(2-bromo-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to the presence of the bromo group, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C20H17BrN4 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C20H17BrN4/c1-13-3-6-15(7-4-13)19-20(25-10-9-22-12-18(25)24-19)23-17-8-5-14(2)11-16(17)21/h3-12,23H,1-2H3 |
InChI Key |
HBDNMMKNGCZSEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=C(C=C(C=C4)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.